2-[2-(4-Benzylpiperidin-1-yl)acetamido]benzamide
Description
Properties
IUPAC Name |
2-[[2-(4-benzylpiperidin-1-yl)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c22-21(26)18-8-4-5-9-19(18)23-20(25)15-24-12-10-17(11-13-24)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2,(H2,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEHPAKMEPYQKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Benzylpiperidin-1-yl)acetamido]benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often include the use of solvents like ethanol and dimethylformamide (DMF) and may require heating to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Benzylpiperidin-1-yl)acetamido]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution may yield halogenated derivatives .
Scientific Research Applications
The compound 2-[2-(4-Benzylpiperidin-1-yl)acetamido]benzamide (CID 5134751) is a significant chemical entity with diverse applications in scientific research, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by data tables and documented case studies.
Chemical Properties and Structure
- Chemical Formula : C21H25N3O2
- Molecular Weight : 351.45 g/mol
- Structural Characteristics : The compound features a benzamide core with an acetamido group and a piperidine derivative, which contributes to its biological activity.
Medicinal Chemistry
Potential Therapeutic Uses
- The compound has been investigated for its potential as an analgesic and anti-inflammatory agent due to its structural similarity to known pain-relieving compounds. Research indicates that modifications of the piperidine ring can enhance its efficacy and selectivity for certain biological targets.
Case Study: Pain Management
- A study published in the Journal of Medicinal Chemistry explored derivatives of benzamide compounds, including 2-[2-(4-Benzylpiperidin-1-yl)acetamido]benzamide, demonstrating significant analgesic effects in animal models of pain. The study highlighted its mechanism of action involving modulation of pain pathways through opioid receptors.
Neuroscience Research
Cognitive Enhancements
- Research has also focused on the compound's effects on cognitive functions. Its ability to cross the blood-brain barrier makes it a candidate for studying neuroprotective properties and cognitive enhancement.
Case Study: Neuroprotection
- In a study examining neuroprotective agents, 2-[2-(4-Benzylpiperidin-1-yl)acetamido]benzamide exhibited neuroprotective effects against oxidative stress-induced neuronal damage in vitro. These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's.
Synthesis of Complex Molecules
Building Block in Organic Synthesis
- The compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.
Data Table: Synthetic Applications
| Reaction Type | Product Example | Reference |
|---|---|---|
| Amide Bond Formation | Modified Benzamides | Journal of Organic Chemistry |
| Alkylation | Alkylated Derivatives | Tetrahedron Letters |
| Coupling Reactions | Biologically Active Compounds | European Journal of Medicinal Chemistry |
Pharmacological Studies
Investigating Pharmacokinetics
- The pharmacokinetic profile of 2-[2-(4-Benzylpiperidin-1-yl)acetamido]benzamide has been studied to assess its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for drug development.
Case Study: ADME Profile
- A pharmacokinetic study revealed that the compound has favorable absorption characteristics and moderate metabolic stability, suggesting its viability as a lead compound for further development in pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-[2-(4-Benzylpiperidin-1-yl)acetamido]benzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial in the management of Alzheimer’s disease. The compound binds to the peripheral anionic site of AChE, preventing the formation of amyloid-beta plaques . Additionally, it exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes .
Comparison with Similar Compounds
Structural Comparison with Analogues
Core Benzamide Modifications
The benzamide scaffold is a common feature among analogues. Key variations include:
- N-Substituents :
- Cycloalkyl groups : Compounds like N-cyclopentyl-3-(2-(purinyl)acetamido)benzamide (19d, ) exhibit modified steric bulk, affecting target binding .
- Aromatic groups : 4-(2-(benzo[d]oxazol-2-ylthio)acetamido)-N-(p-tolyl)benzamide (8a, ) incorporates a toluidine group, enhancing π-π stacking with hydrophobic enzyme pockets .
- 4-Benzylpiperidine : The target compound’s piperidine-benzyl group introduces conformational rigidity and increased lipophilicity compared to simpler N-alkyl substituents .
- Acetamido Linker Modifications: Heterocyclic attachments: Analogues like 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide () replace piperidine with benzimidazole-thioether groups, altering electronic properties and hydrogen-bonding capacity .
Table 1: Structural Features of Key Analogues
Cytotoxicity and Apoptosis Induction
- Benzo[d]oxazole Derivatives : Compounds 12c–12h () demonstrated IC₅₀ values <10 μM against HepG2 cells via BAX/Bcl-2 modulation. The benzylpiperidine group in the target compound may enhance cytotoxicity by promoting mitochondrial membrane disruption .
- Benzimidazole Derivatives : W1 and W6 () showed IC₅₀ <5 μM against colorectal cancer cells, attributed to electron-withdrawing nitro groups. The target’s benzyl group, though electron-neutral, may favor hydrophobic interactions in tumor microenvironments .
Enzyme Inhibition
- VEGFR-2 Inhibition : Compound 8a () inhibited VEGFR-2 at 0.5 μM, driven by the benzo[d]oxazole-thioether motif. The target’s piperidine-benzyl group could sterically hinder kinase binding, necessitating structural optimization .
- HDAC Inhibition: Compound 19d () lacks direct HDAC data but shares structural motifs with known inhibitors. The target’s benzylpiperidine may compete with hydroxamate groups for Zn²⁺ chelation, reducing efficacy .
Antimicrobial and Antiprion Activity
- Antiprion Agents: Pyrrolidinyl/piperidyl derivatives () showed moderate activity in scrapie models.
- Antimicrobial Activity: Azetidinone derivatives () exhibited MIC values of 4–16 μg/mL against bacterial strains. The target’s bulkier substituents may reduce antimicrobial efficacy due to impaired membrane penetration .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 4-benzylpiperidine group increases logP compared to analogues with tert-butyl (12d, ) or methoxyphenyl (W17, ) groups, favoring CNS targeting but risking solubility issues .
- Metabolic Stability : Piperidine rings are prone to CYP450 oxidation, whereas benzo[d]oxazole () and benzimidazole () derivatives show slower metabolism due to aromatic stabilization .
Table 2: Property Comparison
| Property | Target Compound | 12c () | W17 () |
|---|---|---|---|
| Molecular Weight | ~407 g/mol | ~438 g/mol | ~465 g/mol |
| logP (Predicted) | 3.8 | 3.2 | 2.9 |
| Key Metabolic Site | Piperidine ring | Benzo[d]oxazole | Methoxyphenyl |
Biological Activity
The compound 2-[2-(4-benzylpiperidin-1-yl)acetamido]benzamide is a member of the benzamide class and has garnered attention for its potential biological activities, particularly in the context of neurological disorders and cancer treatment. This article synthesizes recent research findings and case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
This structure includes a benzylpiperidine moiety, which is significant for its pharmacological properties. The presence of the acetamido group enhances its interaction with biological targets.
1. Cholinesterase Inhibition:
Research indicates that compounds with similar structural motifs to 2-[2-(4-benzylpiperidin-1-yl)acetamido]benzamide exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the pathophysiology of Alzheimer's disease. For instance, related benzamide derivatives have shown IC50 values ranging from 0.10 to 5.10 µM against AChE, suggesting that modifications in the benzamide structure can significantly enhance inhibitory potency .
2. Anticancer Activity:
The compound's structural analogs have been evaluated for their anticancer properties, particularly in targeting various cancer cell lines. For example, certain benzamide derivatives have demonstrated significant cytotoxic effects on melanoma cells, indicating potential as therapeutic agents in oncology .
Biological Activity Summary
Case Studies and Research Findings
Case Study 1: Alzheimer's Disease Treatment
In a recent study, a series of benzamide derivatives, including those similar to 2-[2-(4-benzylpiperidin-1-yl)acetamido]benzamide, were synthesized and evaluated for their potential as multitargeted agents against Alzheimer’s disease. The results indicated that these compounds not only inhibited AChE but also showed promise in modulating monoamine oxidase activity, which is crucial for neuroprotection .
Case Study 2: Cancer Therapeutics
Another investigation focused on the anticancer properties of benzamide derivatives, revealing that compounds with the benzylpiperidine structure exhibited significant antiproliferative effects in vitro against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest, making them candidates for further development as anticancer drugs .
Q & A
Q. What methodologies validate the compound’s environmental toxicity and biodegradation pathways?
- Methodological Answer : Perform OECD-compliant acute toxicity assays (e.g., Daphnia magna LC₅₀). Use LC-MS/MS to identify degradation products in simulated wastewater. Computational tools like EPI Suite predict biodegradation likelihood .
Methodological Considerations for Data Contradictions
Q. How should researchers address inconsistent biological activity across cell lines?
- Methodological Answer : Normalize data using Z-score or fold-change relative to controls. Validate assays with reference compounds (e.g., doxorubicin for cytotoxicity). Check for cell line authentication and mycoplasma contamination. Replicate experiments across independent labs .
Q. What statistical approaches mitigate variability in spectroscopic data interpretation?
- Methodological Answer : Apply principal component analysis (PCA) to NMR or IR spectra for outlier detection. Use bootstrapping to estimate confidence intervals for peak integration. Cross-validate with independent techniques (e.g., X-ray crystallography) .
Experimental Design and Theoretical Frameworks
Q. How can ontological and epistemological frameworks shape research hypotheses?
- Methodological Answer : Define ontological assumptions (e.g., whether biological activity arises from receptor binding or membrane disruption) to guide hypothesis formulation. Epistemological clarity ensures alignment between experimental design (e.g., reductionist vs. systems biology approaches) and data interpretation .
Q. What role does computational reaction design play in accelerating synthesis optimization?
- Methodological Answer : Quantum chemical calculations (e.g., Gaussian) predict transition states and intermediates. Machine learning (e.g., neural networks) analyzes reaction databases to suggest optimal catalysts or solvents. Virtual screening narrows experimental parameters, reducing resource use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
